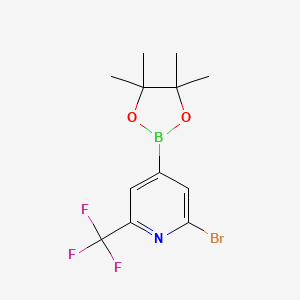

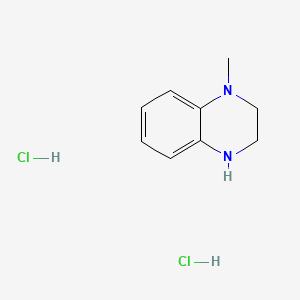

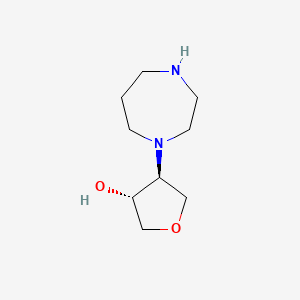

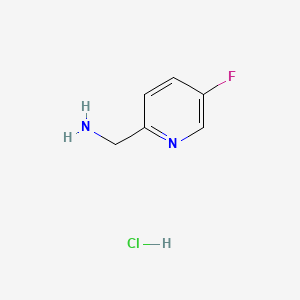

![molecular formula C15H21N5O2 B572008 tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1248587-70-3](/img/structure/B572008.png)

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound that belongs to the class of 7H-Pyrrolo[2,3-d]pyrimidines . This class of compounds has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Aplicaciones Científicas De Investigación

Antibacterial Activities

This compound has been screened for its antibacterial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The studies involve in vitro testing to determine its efficacy in inhibiting bacterial growth .

Kinase Inhibition

It has been identified as an inhibitor of PKB kinase activity, which is significant in the study of cellular signaling pathways. The optimization within this series of compounds has provided ATP-competitive, nanomolar inhibitors with selectivity for inhibition of PKB over related kinases .

Antitubercular Activity

The compound has shown potential in antitubercular activity, with certain substitutions on the phenyl ring enhancing its effectiveness against tuberculosis-causing bacteria .

Chemical Synthesis and Characterization

In chemistry, this compound is used for synthesis and characterization purposes. It serves as a building block for creating more complex molecules with potential biological activities .

Drug Development

This compound is also involved in drug development processes, particularly in the synthesis of new pharmaceuticals that target specific diseases or conditions .

Direcciones Futuras

The future directions for research on “tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate” and related compounds could include further investigation of their antiviral properties, particularly against flaviviruses . Additionally, more research is needed to elucidate the specific synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.

Mecanismo De Acción

Target of Action

Similar compounds have been known to inhibit pkb kinase activity .

Biochemical Pathways

Given its potential inhibition of pkb kinase activity , it may impact pathways involving this kinase.

Result of Action

Its potential inhibition of pkb kinase activity suggests it may have effects on cellular processes regulated by this kinase.

Propiedades

IUPAC Name |

tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIUIOLRCKTBSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

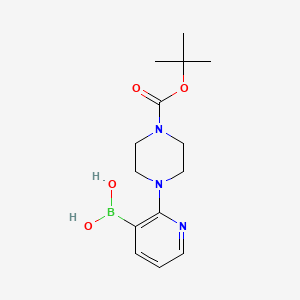

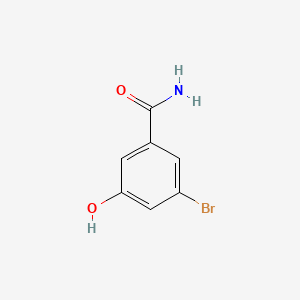

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)